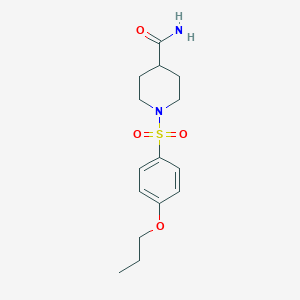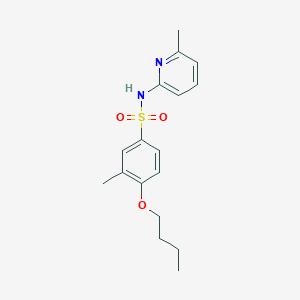![molecular formula C14H14N4O2 B511747 2-(4-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 63514-96-5](/img/structure/B511747.png)
2-(4-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of pyrazolopyridazines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring, with a methoxyphenyl group and two methyl groups attached. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mecanismo De Acción
Target of Action
The compound, also known as 2-(4-methoxyphenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one, is a pyridazine derivative . Pyridazine compounds have been shown to exhibit a variety of pharmacological activities . One of the primary targets of these compounds is phosphodiesterase (PDE), an enzyme that plays a crucial role in cellular signaling . By inhibiting PDE, these compounds can influence a variety of physiological processes .
Mode of Action
The compound interacts with its target, PDE, by binding to the enzyme and inhibiting its activity . This inhibition can lead to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), secondary messengers that play key roles in cellular signaling . The increase in these messengers can lead to a variety of downstream effects, depending on the specific type of PDE being inhibited .
Biochemical Pathways
The inhibition of PDE can affect several biochemical pathways. For instance, increased levels of cAMP can activate protein kinase A (PKA), which can then phosphorylate a variety of target proteins, leading to changes in cell function . Similarly, increased levels of cGMP can activate protein kinase G (PKG), leading to additional downstream effects . The specific pathways affected can vary depending on the cell type and the specific PDE isoform being inhibited .
Pharmacokinetics
Many pyridazine derivatives are known to have good bioavailability
Result of Action
The result of the compound’s action can vary depending on the specific PDE isoform being inhibited and the cell type. Potential effects could include vasodilation, analgesic effects, anti-inflammatory effects, and others . For instance, some pyridazine compounds have been shown to have positive inotropic effects, meaning they can increase the force of heart contractions .
Action Environment
The action, efficacy, and stability of the compound can be influenced by a variety of environmental factors. For instance, the pH of the environment can affect the compound’s stability and its ability to bind to its target . Additionally, the presence of other compounds, such as other drugs or metabolites, can potentially affect the compound’s action through drug-drug interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multicomponent reactions. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the desired product in acidic media .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone Derivatives: Compounds like 3(2H)-pyridazinone and its derivatives share a similar pyridazine ring structure and exhibit diverse pharmacological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids, also show significant biological activities.
Uniqueness
2-(4-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is unique due to its specific combination of functional groups and fused ring structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-8-12-9(2)18(17-13(12)14(19)16-15-8)10-4-6-11(20-3)7-5-10/h4-7H,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMPQFRPMMQTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NN1C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B511666.png)



amine](/img/structure/B511674.png)

amine](/img/structure/B511679.png)
![1-[(6-Propoxynaphthalen-2-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B511682.png)
amine](/img/structure/B511690.png)

![1-[(4-Chloro-3-pentyloxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B511695.png)

amine](/img/structure/B511700.png)
